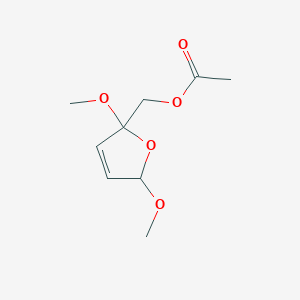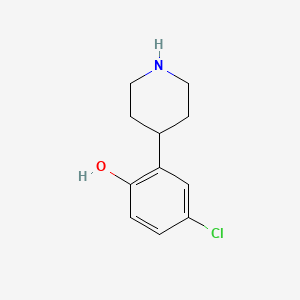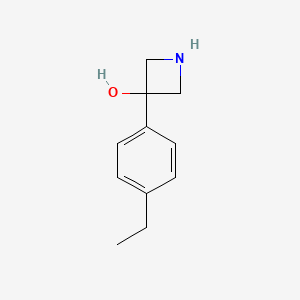
3-(4-Ethylphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)azetidin-3-ol typically involves the reaction of 4-ethylbenzaldehyde with azetidine-3-ol under specific conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in isopropanol, which promotes the diastereoselective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylphenyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
3-(4-Ethylphenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the development of new materials and catalytic processes
Mécanisme D'action
The mechanism of action of 3-(4-Ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-ol: A simpler analog without the ethylphenyl group.
3-Phenylazetidine: Similar structure but lacks the hydroxyl group.
4-Ethylphenylazetidine: Similar structure but lacks the hydroxyl group at the 3-position
Uniqueness
3-(4-Ethylphenyl)azetidin-3-ol is unique due to the presence of both the ethylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(4-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
Clé InChI |
HIMGHVCWZPWZEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



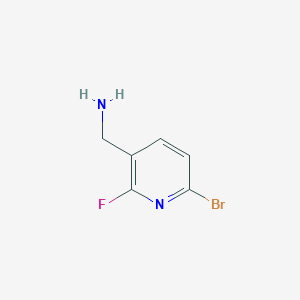

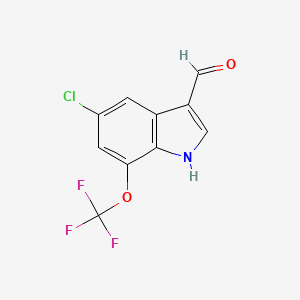
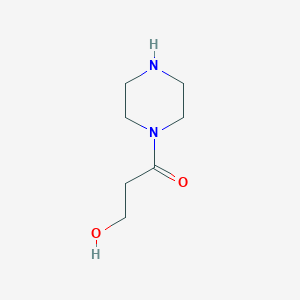
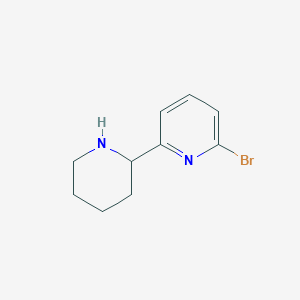
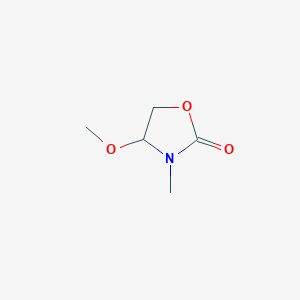
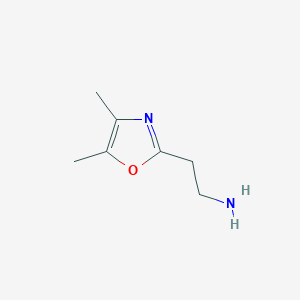

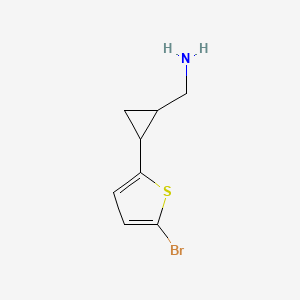
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

